molecular formula C11H11NO2 B188949 methyl 6-methyl-1H-indole-2-carboxylate CAS No. 18377-65-6

methyl 6-methyl-1H-indole-2-carboxylate

Cat. No.: B188949
CAS No.: 18377-65-6
M. Wt: 189.21 g/mol
InChI Key: UYJKPZLQOCBHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-1H-indole-2-carboxylate (C₁₁H₁₁NO₂) is an indole-derived compound with a methyl ester at position 2 and a methyl substituent at position 6 of the indole ring. It is synthesized via palladium-catalyzed reductive cyclization of nitroarenes, yielding 83% under optimized conditions . Characterization includes:

  • 1H NMR: δ 8.97 (s, 1H, NH), 7.58 (d, J = 8.2 Hz, 1H), 2.48 (s, 3H, CH₃).
  • 13C NMR: δ 162.7 (C=O), 22.1 (CH₃).
  • Elemental analysis: Confirms purity (C: 69.83%, H: 5.86%, N: 7.40%) .
    This compound serves as a precursor in pharmaceutical and agrochemical research due to its modifiable carboxylate and methyl groups.

Properties

IUPAC Name

methyl 6-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKPZLQOCBHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405833
Record name methyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18377-65-6
Record name methyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-methyl-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Methyl 6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-methyl-1H-indole-2-carboxylate is pivotal in the synthesis of pharmaceuticals. Its unique structural properties allow for modifications that enhance drug efficacy, particularly in targeting neurological disorders. Research indicates that derivatives of indole compounds, including this methyl ester, have shown promising results as potential therapeutic agents against diseases such as Alzheimer's and various cancers.

Case Study: Anticancer Activity

A study synthesized a series of thiazolyl-indole-2-carboxamide derivatives, which demonstrated significant cytotoxicity against multiple cancer cell lines. Among these, certain derivatives exhibited IC50 values as low as 6.10 μM against MCF-7 cells, showcasing the potential of indole derivatives in cancer therapy .

Biological Research

This compound plays a crucial role in biological research, particularly in understanding the mechanisms of action of indole derivatives. It has been studied for its antiviral, anticancer, and antimicrobial properties.

Case Study: HIV Integrase Inhibition

Research highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. Modifications to the indole structure significantly enhanced their inhibitory effects, with some compounds achieving IC50 values as low as 0.13 μM . This illustrates the compound's potential in developing antiviral therapies.

Material Science

This compound is explored for its applications in creating advanced materials. Its chemical properties make it suitable for developing polymers and coatings with specific functionalities.

Applications in Coatings

The compound's ability to impart unique chemical characteristics is beneficial in formulating coatings that require specific durability and resistance properties.

Agricultural Chemistry

In agricultural chemistry, this compound is used to formulate agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment.

Sustainable Agriculture

The use of this compound in agrochemical formulations aligns with sustainable agricultural practices by providing effective pest control solutions while minimizing environmental impact.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. Its application aids researchers in developing robust analytical methods.

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in the biosynthesis of essential biomolecules or block receptors that mediate cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Methoxy (OCH₃) and ethyl ester (COOCH₂CH₃) groups improve solubility in polar solvents compared to the methyl ester .
  • Thermal Stability : Acetyl and chloro substituents (e.g., in methyl 3-acetyl-6-chloro-indole-2-carboxylate) increase melting points (>200°C), suggesting enhanced crystalline stability .
  • Lipophilicity : Trifluoromethyl (CF₃) and ethyl ester groups elevate logP values, favoring membrane permeability in drug design .

Reactivity and Functionalization

  • Electrophilic Substitution : The methyl group at position 6 in methyl 6-methyl-indole-2-carboxylate directs electrophiles to positions 3 and 5 of the indole ring. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) deactivate the ring .
  • Hydrolysis : Methyl esters (e.g., compound 19a in ) hydrolyze to carboxylic acids under basic conditions, yielding bioactive intermediates with 79.8% efficiency .

Biological Activity

Methyl 6-methyl-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives are widely recognized for their pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This compound stands out due to its ability to interact with various biological targets and pathways, making it a promising candidate for drug development.

Target Receptors
this compound has been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways. This binding capability is crucial for its biological effects and therapeutic potential.

Biochemical Pathways
The compound affects several biochemical pathways, including those involved in inflammation and apoptosis. Notably, it has demonstrated inhibitory activity against β-amyloid production, which is significant in the context of Alzheimer’s disease.

Biological Activities

The compound exhibits a range of biological activities:

  • Antiviral Activity : this compound has shown effectiveness against viral infections, particularly through mechanisms that inhibit viral replication.
  • Anti-inflammatory Effects : Studies indicate that it can reduce inflammation by modulating cytokine production .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity : It has demonstrated antibacterial properties against several pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits replication of viruses
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus

Case Study: Alzheimer’s Disease

In a study focusing on neurodegenerative diseases, this compound was found to inhibit the production of β-amyloid peptides in neuronal cells. This finding suggests a potential therapeutic role in preventing Alzheimer’s disease progression.

Case Study: HIV Inhibition

Another study highlighted the compound's role as an inhibitor of HIV replication. It was shown to interfere with the HIV integrase strand transfer process, demonstrating significant inhibitory effects comparable to existing antiretroviral therapies .

Q & A

Q. What are the common synthetic routes for methyl 6-methyl-1H-indole-2-carboxylate?

this compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one derivatives in acetic acid, followed by purification through recrystallization from DMF/acetic acid mixtures . Alternative approaches may utilize formyl intermediates and thiourea derivatives under similar acidic conditions to form the indole core structure.

Q. How should this compound be purified post-synthesis?

Purification often involves recrystallization from a DMF/acetic acid solvent system to remove unreacted starting materials and byproducts. This method is effective due to the compound’s moderate solubility in polar aprotic solvents at elevated temperatures and poor solubility at lower temperatures . Column chromatography with silica gel and ethyl acetate/hexane gradients may also be employed for further refinement.

Q. What are the recommended storage conditions for this compound?

The compound should be stored in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the ester group and degradation. Moisture and exposure to light should be minimized to maintain stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include:

  • Reagent stoichiometry : A 1.1:1 molar ratio of 3-formyl-1H-indole-2-carboxylate to aminothiazolone derivatives improves conversion rates .
  • Reaction time : Extending reflux duration (3–5 hours) ensures complete cyclization but risks decomposition if prolonged.
  • Catalysis : Adding sodium acetate as a base enhances reaction efficiency by neutralizing acetic acid byproducts .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the ester group (δ ~3.9 ppm for methoxy protons) and indole ring protons (δ 6.5–8.5 ppm).
  • X-Ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar esters like methyl 5,6-dimethoxy-1H-indole-2-carboxylate .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C11_{11}H11_{11}NO2_2) via exact mass measurement.

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

Variations in melting points (e.g., 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid vs. 221–223°C for 1-methyl-1H-indole-5-carboxylic acid) may arise from polymorphic forms, impurities, or differences in recrystallization solvents . Researchers should cross-validate purity using HPLC or TLC and standardize recrystallization protocols.

Q. What mechanisms explain side reactions during the synthesis of this compound?

Common side reactions include:

  • Ester Hydrolysis : Uncontrolled moisture exposure can hydrolyze the methyl ester to the carboxylic acid.
  • Oxidation : The indole ring may oxidize under prolonged reflux, forming N-oxide byproducts.
  • Incomplete Cyclization : Insufficient reaction time or acidic conditions can leave intermediates unreacted, detectable via LC-MS .

Data Contradiction and Troubleshooting

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra often stem from residual solvents, tautomerism, or stereochemical variations. For example, indole NH protons may exchange with D2_2O in NMR, while ester carbonyl stretching (~1700 cm1^{-1}) in IR should remain distinct. Repetitive purification and deuterated solvent use enhance spectral clarity .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Intermediate Trapping : Isolate and characterize intermediates (e.g., 3-formyl derivatives) to ensure stepwise progression.
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions for substituted indoles.
  • Byproduct Analysis : Use GC-MS or HPLC to identify and quantify impurities, adjusting reaction conditions accordingly .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks (H315, H319, H335 hazards) .
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-methyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.